While a detailed molecular structure analysis is not provided in the literature, the compound is described as having a desired topological polar surface area (tPSA) value over 90 Ų, indicating a relatively large polar surface area. [] This property is significant for predicting blood-brain barrier penetration, contributing to its potential as a peripherally restricted CB1R antagonist.
5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide acts as a peripherally restricted CB1R antagonist. [] While the precise mechanism is not elaborated upon, this suggests that the compound binds to CB1R, particularly those located in peripheral tissues, and blocks the binding of endogenous cannabinoids, thereby inhibiting their signaling pathways.
The primary application of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide explored in the literature is its potential as a treatment for obesity and related metabolic syndrome. [] This is attributed to its CB1R antagonist activity, which is known to influence feeding behavior and energy metabolism.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: